Strategic Reagent Profile: 4-Iodo-1,3-thiazole-5-carboxylic acid
Strategic Reagent Profile: 4-Iodo-1,3-thiazole-5-carboxylic acid
Executive Summary
4-Iodo-1,3-thiazole-5-carboxylic acid (CAS 2169587-66-8) represents a high-value "bifunctional" scaffold for medicinal chemistry. Unlike common thiazole building blocks substituted at the C2 position, this molecule offers orthogonal reactivity at the C4 (electrophilic) and C5 (nucleophilic/acidic) positions.
Its primary utility lies in fragment-based drug discovery (FBDD), where the C4-iodo handle serves as a gateway for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C5-carboxylic acid provides a stable anchor for amide coupling to solubilizing groups or pharmacophores. This guide outlines the physicochemical profile, synthetic accessibility, and validated protocols for deploying this reagent in high-throughput synthesis.
Chemical Identity & Physicochemical Profile
The presence of the iodine atom at C4 significantly alters the electronic landscape of the thiazole ring compared to its chloro- or bromo-analogs, enhancing the rate of oxidative addition in catalytic cycles.
| Property | Value | Note |
| IUPAC Name | 4-Iodo-1,3-thiazole-5-carboxylic acid | |
| CAS Number | 2169587-66-8 | |
| Molecular Formula | C₄H₂INO₂S | |
| Molecular Weight | 254.05 g/mol | Heavy atom count aids in crystallographic phasing. |
| Appearance | Off-white to pale yellow solid | Light sensitive (C-I bond lability). |
| Calc. LogP | ~1.35 | Moderate lipophilicity; suitable for oral drug space. |
| TPSA | 50.19 Ų | Good membrane permeability predictor. |
| pKa (COOH) | ~3.5 - 4.0 | Acidic; forms stable salts with DIPEA/TEA. |
| Solubility | DMSO, DMF, MeOH | Limited solubility in non-polar solvents (DCM, Hexanes). |
Synthetic Accessibility & Manufacturing
The synthesis of 4-iodo-1,3-thiazole-5-carboxylic acid is non-trivial due to the directing effects of the thiazole ring. Electrophilic halogenation typically favors C5; however, with C5 blocked by a carboxyl group, direct halogenation at C4 is sluggish. The most robust industrial route relies on the Sandmeyer reaction starting from the 4-amino precursor.
Dominant Synthetic Pathway (Sandmeyer Strategy)
-
Precursor: Ethyl 4-aminothiazole-5-carboxylate (accessible via Hantzsch synthesis).
-
Diazotization: Treatment with sodium nitrite (
) in acid generates the diazonium salt. -
Iodination: Displacement with potassium iodide (
) installs the iodine at C4. -
Hydrolysis: Saponification of the ester yields the free acid.
Reactivity Profile & Applications
This scaffold acts as a linchpin in divergent synthesis. The reactivity order is strictly defined, allowing for sequential functionalization without protecting groups in many cases.
Orthogonal Reactivity Map
-
C5-Carboxylic Acid: The most chemically accessible site. Standard amide couplings (HATU, EDC) proceed in high yield. Recommendation: Functionalize this position FIRST if the coupling partner is sensitive to Pd-catalysis conditions.
-
C4-Iodide: Highly reactive toward Pd(0). The C-I bond is weaker than C-Br, allowing couplings at lower temperatures (40–60°C), preserving sensitive motifs.
-
C2-Proton: The "hidden" handle. The C2 proton is acidic. It can be deprotonated (using TMPMgCl·LiCl) for electrophilic trapping, but this requires protection of the carboxylic acid first.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling at C4
Context: This protocol is optimized for the free acid, avoiding the need for prior esterification.
Reagents:
-
Substrate: 4-Iodo-1,3-thiazole-5-carboxylic acid (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv, 2M aqueous) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or sealed tube, combine the thiazole substrate, boronic acid, and palladium catalyst.
-
Inertion: Seal the vessel and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and aqueous
via syringe. -
Reaction: Heat to 60°C for 4–12 hours. (Note: The iodine is reactive enough that reflux is often unnecessary and may cause protodeiodination).
-
Workup: Dilute with EtOAc, acidify carefully with 1N HCl to pH ~3 (to protonate the product), and extract.
-
Purification: The product is usually sufficiently pure for subsequent amide coupling; otherwise, purify via reverse-phase chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Amide Coupling at C5
Context: Standard HATU conditions work best. Avoid acid chlorides due to the potential instability of the iodine under harsh conditions.
Procedure:
-
Dissolve 4-iodo-1,3-thiazole-5-carboxylic acid (1.0 equiv) in dry DMF.
-
Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes to activate.
-
Add the amine (1.1 equiv).
-
Stir at room temperature for 2 hours.
-
Critical Step: Quench with water. If the product precipitates, filter it (iodine compounds are heavy). If not, extract with EtOAc.
Handling, Stability & Storage
-
Light Sensitivity: Iodinated heterocycles are prone to photolytic cleavage of the C-I bond, liberating iodine and radical species. Store in amber vials wrapped in foil.
-
Temperature: Stable at room temperature for short periods, but long-term storage at -20°C is recommended to prevent decarboxylation or deiodination.
-
Acid Stability: The C-I bond is generally stable to mild acid (e.g., TFA removal of Boc groups), but avoid strong mineral acids at high heat.
References
-
Thiazole Synthesis Overview: Organic Chemistry Portal. "Synthesis of Thiazoles." Available at: [Link]
- Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
-
General Reactivity of 4-Halo-Thiazoles: Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Thiazole." Available at: [Link]
